N,N'-Diallyltartardiamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application as a Crosslinking Agent for Polyacrylamide Gels

N,N'-Diallyl-L-tartardiamide (DADLT) is primarily used in scientific research as a crosslinking agent for polyacrylamide gels. These gels are commonly employed in various techniques, including:

- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): This technique separates proteins based on their size and electrical charge. DADLT plays a crucial role in forming the gel matrix, allowing for the separation of proteins through the gel [].

- Western blotting: This technique transfers proteins separated by SDS-PAGE onto a membrane for further analysis using specific antibodies. The crosslinked polyacrylamide gel maintains the integrity of the protein bands during the transfer process.

DADLT introduces crosslinks between polyacrylamide chains within the gel, enhancing its mechanical strength and stability. This allows the gel to withstand the harsh conditions of electrophoresis and Western blotting, preventing it from collapsing or breaking during use [].

Other Research Applications

While its primary application lies in crosslinking, N,N'-Diallyl-L-tartardiamide has also been explored in other research areas:

- Drug delivery: Studies have investigated DADLT as a potential carrier for drug delivery due to its ability to form hydrogels. These hydrogels can potentially release drugs in a controlled manner [].

- Bioconjugation: DADLT has been explored as a linker molecule for attaching biomolecules like antibodies to surfaces or other biomolecules [].

N,N'-Diallyl-L-tartardiamide is an organic compound with the molecular formula and a molecular weight of approximately 228.25 g/mol. It is characterized by its two allyl groups attached to a tartaric acid-derived diamide structure. This compound appears as a white to pale cream solid and has a melting point range of 186-188 °C . It is soluble in methanol and exhibits a density of 1.192 g/cm³, with a boiling point of 566.8 °C at 760 mmHg . N,N'-Diallyl-L-tartardiamide is classified as an irritant, and safety precautions are necessary when handling it due to potential skin and eye irritation .

The synthesis typically involves the reaction of tartaric acid with allylamine, leading to the formation of the diamide structure through amidation reactions. This process can be influenced by various conditions such as temperature and solvent choice.

The synthesis of N,N'-Diallyl-L-tartardiamide generally involves the following steps:

- Starting Materials: Tartaric acid and allylamine.

- Reaction Conditions: The reaction is typically conducted under controlled temperatures to promote amidation.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve high purity levels (≥99%) .

This method allows for efficient production of N,N'-Diallyl-L-tartardiamide suitable for laboratory use.

N,N'-Diallyl-L-tartardiamide finds several applications across various fields:

- Polymer Chemistry: As a cross-linking agent for polyacrylamide gels used in electrophoresis, enabling the separation of biomolecules like proteins and nucleic acids.

- Biochemical Research: Facilitating studies on protein interactions and mass spectrometry applications .

- Analytical Chemistry: Used in quantitative measurements of protein mass and radioactivity in gel systems .

Interaction studies involving N,N'-Diallyl-L-tartardiamide primarily focus on its role in gel electrophoresis. Research indicates that it effectively cross-links polyacrylamide matrices, enhancing their stability and mechanical properties during electrophoretic separation processes. These interactions allow for improved resolution of proteins based on their size and charge, making it a valuable tool in biochemical analysis .

Several compounds exhibit structural similarities to N,N'-Diallyl-L-tartardiamide, primarily due to their functional groups or backbone structures. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N,N'-Diallyltartaramide | Similar diamide structure with different substituents | Used as a cross-linker but with different reactivity |

| Diallyltartaric acid | Contains two allyl groups but lacks amine functionality | Primarily used as a chiral building block |

| N,N'-Diethyl-L-tartardiamide | Ethyl groups instead of allyl | Different solubility and reactivity profiles |

| N,N'-Bis(2-hydroxyethyl)tartramide | Hydroxyethyl groups instead of allyl | More hydrophilic; used in different polymer applications |

| L-(+)-N,N'-Diallyltartramide | Optical isomer with similar structure | May exhibit different biological activities |

N,N'-Diallyl-L-tartardiamide stands out due to its specific application as a cross-linker in polyacrylamide gels, which is crucial for effective protein separation techniques .

Systematic Nomenclature and Structural Characteristics

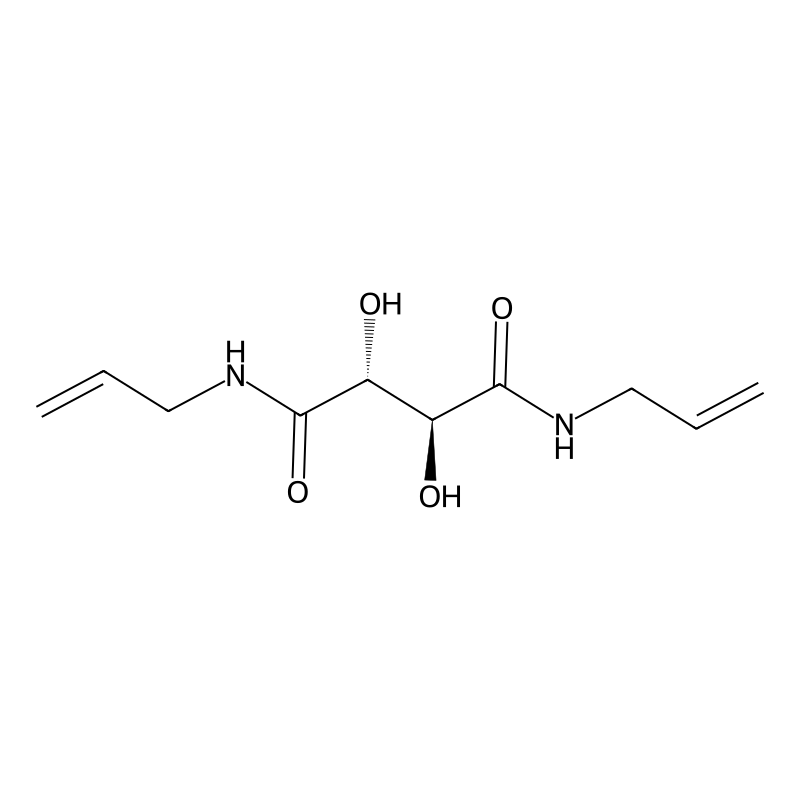

DATD is systematically named (2R,3R)-2,3-dihydroxy-N,N'-diallylbutanediamide (IUPAC). Its molecular formula is C₁₀H₁₆N₂O₄ (MW: 228.25 g/mol), featuring a tartaric acid backbone with two allyl groups substituted at the amide nitrogens. The stereochemistry is critical: the (2R,3R) configuration ensures its role in chiral applications.

Structural Features:

- Core: L-tartaric acid-derived diamide.

- Functional Groups: Two secondary amides, two vicinal hydroxyl groups, and two allyl chains.

- Stereochemistry: The hydroxyl and amide groups occupy a cis configuration, enabling hydrogen bonding and chiral recognition.

Synthetic Routes and Optimization Strategies

DATD is synthesized via amide coupling between L-tartaric acid and allylamine. Key steps include:

- Activation of Carboxylic Acids: L-tartaric acid is treated with thionyl chloride (SOCl₂) to form acyl chlorides.

- Amidation: Reaction with allylamine in anhydrous conditions yields DATD.

- Purification: Recrystallization from ethanol or methanol removes unreacted reagents.

Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature Control: Reactions at 0–5°C minimize racemization.

- Catalysts: Use of HOBt (hydroxybenzotriazole) reduces side reactions.

Spectroscopic Characterization

DATD’s structure is validated through:

Crystallographic Analysis and Stereochemical Considerations

X-ray diffraction of DATD remains unreported, but related tartaric acid diamides adopt a planar T-conformation with intramolecular hydrogen bonds between hydroxyl and amide groups. Stereochemical stability is maintained via restricted rotation around the C–N bonds, preserving the (2R,3R) configuration.

The crosslinking behavior of N,N'-Diallyl-L-tartardiamide in polyacrylamide gel electrophoresis systems demonstrates distinct mechanistic characteristics compared to traditional crosslinkers. The compound participates in free radical vinyl polymerization through its terminal allyl groups, forming covalent bonds with acrylamide monomers during gel formation [4] [5]. The polymerization kinetics show that N,N'-Diallyl-L-tartardiamide acts as the slowest crosslinker among tested alternatives and can function as a polymerization inhibitor at elevated concentrations [1].

Research indicates that optimal crosslinking performance requires careful concentration optimization. Studies demonstrate that concentrations of 27% N,N'-Diallyl-L-tartardiamide are necessary to achieve mechanical properties equivalent to 5% bisacrylamide systems [4]. The crosslinking efficiency shows dependence on initiator concentration ratios, with the compound requiring higher crosslinker-to-initiator ratios for effective polymerization compared to conventional systems [6].

The unique diol structure of N,N'-Diallyl-L-tartardiamide introduces distinctive degradation pathways through periodate oxidation chemistry. The vicinal diols undergo oxidative cleavage when treated with 2% periodic acid or sodium periodate, completely dissolving the gel matrix within 20-30 minutes at room temperature [5] [4] [7]. This contrasts sharply with bisacrylamide-crosslinked gels that require harsh chemical treatments or mechanical disruption for dissolution.

Comparative Performance vs. Bisacrylamide in Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis

Comprehensive comparative analysis reveals significant differences between N,N'-Diallyl-L-tartardiamide and bisacrylamide crosslinked systems in sodium dodecyl sulfate polyacrylamide gel electrophoresis applications. Protein migration studies using standard molecular weight markers demonstrate comparable separation efficiency, with no significant difference in the slope of molecular weight versus migration distance curves between the two crosslinking systems [5].

However, N,N'-Diallyl-L-tartardiamide gels exhibit superior performance characteristics in specific operational parameters. The retardation coefficients for individual proteins in N,N'-Diallyl-L-tartardiamide crosslinked gels are approximately half those observed in equimolar bisacrylamide systems, indicating different sieving mechanisms [4]. This difference becomes particularly pronounced in continuous buffer systems where statistical significance reaches α = 0.05 levels for most tested proteins [4].

Gel mechanical properties show concentration-dependent optimization patterns. At standard 5% crosslinker concentrations, N,N'-Diallyl-L-tartardiamide gels demonstrate inferior mechanical characteristics including pronounced swelling, softer consistency, and less concentrated protein bands [4]. However, increasing the crosslinker concentration to 27% produces gels with physical properties comparable to 5% bisacrylamide systems while maintaining the advantageous dissolution characteristics [4].

The protein band quality in N,N'-Diallyl-L-tartardiamide gels requires specific technical considerations. Initial studies reported concave and diffuse protein bands, but subsequent optimization revealed that adding water overlay 2-4 minutes after gel casting produces sharp, flat bands equivalent to bisacrylamide systems [4]. This technical modification eliminates the spontaneous formation of sharply bordered spacer gels that can compromise separation quality.

Glass Surface Adhesion Properties in Electrophoresis Apparatus

The glass surface adhesion characteristics of N,N'-Diallyl-L-tartardiamide crosslinked gels represent a critical performance advantage in electrophoresis apparatus design. Unlike bisacrylamide gels, N,N'-Diallyl-L-tartardiamide systems exhibit stronger interactions with glass surfaces, making them particularly suitable for applications where the polyacrylamide gel functions as a structural plug component [1].

This enhanced glass adhesion property proves especially valuable in discontinuous gel systems where weak gel-apparatus interactions can cause gel displacement or movement during electrophoresis. The stronger glass surface binding prevents gel sliding and maintains structural integrity throughout the separation process [1]. This characteristic becomes particularly important in vertical gel systems where gravitational forces can compromise gel positioning.

The mechanism underlying enhanced glass adhesion likely involves hydrogen bonding interactions between the hydroxyl groups in the tartardiamide structure and silanol groups on glass surfaces [1]. This interaction creates a more robust interface compared to the purely physical entanglement observed with bisacrylamide systems. The adhesion strength shows sufficient magnitude to prevent gel displacement while remaining reversible through the periodate dissolution process.

Hydrogel Fabrication for Biomedical Engineering

N,N'-Diallyl-L-tartardiamide serves as a versatile crosslinking agent in hydrogel fabrication for biomedical engineering applications, offering unique advantages over conventional crosslinkers. The compound's biocompatibility profile, combined with its periodate-responsive degradation mechanism, makes it particularly suitable for tissue engineering scaffolds where controlled dissolution and cell recovery are essential [3] [8] [2].

In tissue engineering applications, N,N'-Diallyl-L-tartardiamide crosslinked hydrogels provide three-dimensional scaffold structures that support cell adhesion, proliferation, and differentiation. The periodate-cleavable diol structure enables gentle scaffold dissolution for cell harvesting without compromising cell viability [8]. This capability addresses a significant limitation of conventional crosslinked hydrogels where cell recovery requires harsh enzymatic or chemical treatments that can damage cultured cells.

Drug delivery applications leverage the responsive degradation characteristics of N,N'-Diallyl-L-tartardiamide crosslinked systems. The compound enables fabrication of hydrogels that undergo controlled degradation in response to specific chemical triggers, allowing for programmable drug release profiles [2] [9] [10]. The periodate sensitivity can be exploited to create drug delivery vehicles that release their therapeutic payload upon exposure to oxidative conditions or externally applied periodate solutions.

The mechanical properties of N,N'-Diallyl-L-tartardiamide hydrogels can be tuned through crosslinker concentration optimization. Studies demonstrate that crosslinker concentrations ranging from 0.5% to 10% w/w produce hydrogels with elastic moduli suitable for various biomedical applications [6] [11]. Lower concentrations yield soft, highly swollen gels appropriate for drug delivery, while higher concentrations produce mechanically robust materials suitable for load-bearing tissue engineering applications.

Injectable hydrogel formulations incorporating N,N'-Diallyl-L-tartardiamide offer advantages in minimally invasive medical procedures. The compound's compatibility with physiological conditions allows for in situ gelation following injection, while the periodate-responsive degradation provides a mechanism for controlled implant removal [12] [10]. This combination of properties makes N,N'-Diallyl-L-tartardiamide particularly valuable for applications requiring temporary mechanical support with programmable dissolution.

Dendronized Polymer Synthesis Strategies

N,N'-Diallyl-L-tartardiamide plays crucial roles in dendronized polymer synthesis through multiple strategic approaches that leverage its unique structural characteristics. The compound's dual functionality, featuring both crosslinking capability and responsive degradation, enables sophisticated polymer architectures with tunable properties [13] [14] [15].

In graft-through synthetic strategies, N,N'-Diallyl-L-tartardiamide functions as a crosslinking comonomer during dendronized polymer formation. Ring-opening metathesis polymerization systems incorporating the compound have achieved remarkable molecular weights up to 1,960 kilograms per mole while maintaining controlled polymer architecture [14]. These high molecular weight dendronized polymers exhibit enhanced persistence lengths reaching 27 nanometers, demonstrating rod-like conformations that are valuable for specific material applications [14].

The periodate-responsive characteristics of N,N'-Diallyl-L-tartardiamide enable reversible crosslinking in dendronized polymer systems. This capability allows for polymer networks that can be assembled and disassembled on demand, providing access to dynamic materials with programmable properties [15] [16]. Such responsive behavior proves particularly valuable in drug delivery applications where controlled polymer degradation facilitates therapeutic agent release.

Dendronized polymer synthesis utilizing N,N'-Diallyl-L-tartardiamide demonstrates compatibility with diverse polymer backbones including polymethacrylate, polystyrene, polyacetylene, and polysiloxane systems [17] [15]. Each backbone type offers distinct advantages: polymethacrylate systems provide excellent biocompatibility for medical applications, polystyrene backbones offer mechanical stability, polyacetylene systems enable electronic applications, and polysiloxane backbones provide flexibility and environmental resistance.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant